4-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-26(2)19-11-9-18(10-12-19)25-23(28)22-21(27-13-3-4-14-27)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRPBHHJOVLHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiophene ring, a pyrrole moiety, and two aromatic substituents, which contribute to its unique properties. The presence of the 4-chlorophenyl and dimethylamino groups is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives containing the pyrrole and thiophene rings can reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | A549 | 15 | Induction of apoptosis |
| 4b | MCF-7 | 20 | Inhibition of cell proliferation |
| 4c | HeLa | 12 | Cell cycle arrest |
In a comparative study, the compound demonstrated a significant reduction in viability compared to standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar thiophene derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways or inhibit specific signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits protein synthesis by binding to ribosomal RNA .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of various derivatives on A549 cells, demonstrating that substitutions at specific positions significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of traditional chemotherapeutics .
- Antimicrobial Screening : Another investigation focused on the antimicrobial effectiveness against resistant strains. The results indicated that certain modifications to the thiophene structure increased potency against Gram-positive bacteria while maintaining low toxicity to human cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
